cis-Cyclopentane-1,2-dicarboxylic acid
Overview
Description
cis-Cyclopentane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a colorless crystalline solid that is soluble in water and common organic solvents such as alcohols and ethers . This compound is known for its acidic properties and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Cyclopentane-1,2-dicarboxylic acid is typically synthesized through the oxidation of cyclopentane. A common method involves exposing cyclopentane to oxygen and carrying out a catalytic oxidation reaction in the presence of a suitable catalyst . This process results in the formation of the desired dicarboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other carboxylic acids.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and tungsten-based catalysts are commonly used for oxidative cleavage reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides and alcohols are used to form esters, while amines are used to form amides.
Major Products:
Oxidation: Produces other dicarboxylic acids.
Reduction: Forms cyclopentane derivatives.
Substitution: Results in esters and amides.
Scientific Research Applications
cis-Cyclopentane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polyester resins, plasticizers, and dyes.
Mechanism of Action
The mechanism of action of cis-Cyclopentane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups in the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound in different environments . These interactions play a crucial role in its chemical and biological activities.
Comparison with Similar Compounds
cis-Cyclopentane-1,2-dicarboxylic acid can be compared with other similar compounds such as:
- cis-Cyclobutane-1,2-dicarboxylic acid
- Cyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
- 1,4-Cyclohexanedicarboxylic acid
Uniqueness: The unique structural features of this compound, such as the cis-configuration of the carboxyl groups, contribute to its distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(1S,2R)-cyclopentane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-96-7 | |
Record name | cis-Cyclopentane-1,2-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (�±)-cis-Cyclopentane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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